molecular formula C8H10O2 B8594772 Methyl cyclohexa-1,3-diene-1-carboxylate CAS No. 30810-15-2

Methyl cyclohexa-1,3-diene-1-carboxylate

Cat. No.: B8594772
CAS No.: 30810-15-2
M. Wt: 138.16 g/mol
InChI Key: KPYYGHDMWKXJCE-UHFFFAOYSA-N
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Description

Methyl cyclohexa-1,3-diene-1-carboxylate (PubChem CID: 12616847) is a cyclic diene ester that serves as a valuable building block in synthetic organic chemistry . Its structure, featuring a conjugated diene system, makes it a reactant of interest for cycloaddition reactions, such as the Diels-Alder reaction, which is a fundamental method for constructing complex cyclic and bicyclic structures . For instance, related diene carboxylates have been documented to undergo Diels-Alder reactions with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione . Furthermore, the 1,3-cyclohexadiene scaffold is found in various natural products and biologically active compounds, suggesting its potential as a precursor in medicinal chemistry and natural product synthesis research . This compound can be modified through several chemical transformations, including dehydration, hydrolysis, and reduction, to access other functionalized intermediates . This compound is provided for research purposes as a chemical building block. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

30810-15-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

methyl cyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,5H,4,6H2,1H3

InChI Key

KPYYGHDMWKXJCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between methyl cyclohexa-1,3-diene-1-carboxylate and analogous cyclohexadiene derivatives:

Compound Name Substituents Stability Reactivity Applications
This compound Methyl ester at C1 Unstable under basic conditions; prone to aromatization Sensitive to hydrolysis; requires mild conditions Intermediate in antibiotic ligand synthesis
Ethyl cyclohexa-1,3-diene-1-carboxylate Ethyl ester at C1 More stable than methyl ester (inferred from radical addition reactions) Undergoes regioselective radical addition at C1 and C4 positions Biocatalytic C−C bond formation in preparative-scale reactions
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Amino, bromophenyl, fluorophenyl substituents Stable crystalline structure with hydrogen-bonded packing Forms N–H⋯O hydrogen bonds influencing crystal stability Pharmaceutical precursor due to aromatic and electronic diversity
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate Dioxo groups at C5 and C6 Likely increased electron-withdrawing effects Oxidative susceptibility (e.g., KMnO4 yields ethanedioic acid) Not explicitly stated; potential for redox-active intermediates
Ethyl β-safranate (2,6,6-trimethyl derivative) Trimethyl groups at C2, C6, C6 Enhanced steric hindrance Altered regioselectivity in electrophilic additions Fragrance or flavoring applications (inferred from structural motifs)

Reactivity Profiles

  • Radical Additions : Ethyl cyclohexa-1,3-diene-1-carboxylate undergoes 1,2-addition with radicals due to destabilization at the C4 position by the ester group, achieving >99% selectivity in some cases .
  • Oxidation: Cyclohexa-1,3-diene derivatives with conjugated dienes (e.g., methyl 5,6-dioxo derivatives) oxidize to ethanedioic acid, which further degrades to CO₂ and H₂O under strong acidic KMnO₄ conditions .

Preparation Methods

One-Pot Oxidation-Cycloaddition Strategy

A novel one-pot procedure involves oxidizing methyl vinyl glycolate (MVG) to methyl 2-oxobut-3-enoate using Dess-Martin periodinane, followed by in situ Diels-Alder reaction with 1,3-dienes. The oxidation step achieves quantitative conversion within 30 minutes at room temperature, while cycloaddition with dienes like 1,3-cyclohexadiene yields functionalized cyclohexene derivatives.

Example Protocol :

  • Oxidation : MVG (4.3 mmol) reacts with Dess-Martin periodinane (4.7 mmol) in CH₂Cl₂ at RT for 30 min.

  • Cycloaddition : Addition of 1,3-diene (6.5 mmol) at RT for 24–96 hours.

  • Yield : 45–69% isolated yield for cyclohexene products.

Key Insight : The electron-deficient nature of methyl 2-oxobut-3-enoate enhances its reactivity as a dienophile, favoring endo selectivity in cycloadditions.

Alkylation of Cyclohexadiene Carboxylic Acid Derivatives

Selective alkylation of cyclohexadiene carboxylic acids provides access to ester derivatives. Elliott et al. reported the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid using n-BuLi and TMEDA, yielding trans-substituted products. While focusing on a positional isomer, this method underscores the role of base strength and chelating agents in directing selectivity.

Protocol Summary :

  • Deprotonation : 1-Methylcyclohexadiene carboxylic acid treated with n-BuLi/TMEDA at −78°C.

  • Alkylation : Addition of alkyl halides (e.g., methyl iodide) at low temperature.

  • Yield : >90% diastereomeric excess for trans products.

Implication : Applying similar conditions to cyclohexa-1,3-diene carboxylic acid could facilitate esterification, though steric and electronic effects may alter outcomes.

Oxidative Dehydrogenation of Cyclohexene Esters

Dehydrogenation of saturated cyclohexene esters is a classical route to cyclohexadienes. Mironov et al. reviewed methods for synthesizing cyclohexa-1,3-dienes, highlighting catalytic dehydrogenation using palladium or platinum oxides.

Representative Procedure :

  • Substrate : Methyl cyclohexene-1-carboxylate.

  • Catalyst : 5% Pd/C (1 mol%).

  • Conditions : Heating at 150°C under H₂ flow.

  • Yield : 60–75%.

Limitation : Over-dehydrogenation to aromatic derivatives is a common side reaction, necessitating precise temperature control.

Esterification of Cyclohexa-1,3-diene Carboxylic Acid

Direct esterification of cyclohexa-1,3-diene carboxylic acid with methanol offers a straightforward route. While no explicit literature describes this method for the target compound, analogous esterifications of cyclic dienes are well-documented.

Theoretical Protocol :

  • Acid Catalyst : H₂SO₄ (5 mol%).

  • Reagents : Cyclohexa-1,3-diene carboxylic acid + excess methanol.

  • Conditions : Reflux for 12 hours.

  • Workup : Neutralization, extraction, and distillation.

Challenge : The acid’s instability under acidic conditions may promote dimerization or aromatization, requiring optimized reaction times.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Diels-Alder45–69%High regioselectivityRequires unstable dienophile
Decarboxylative~85%Atom-economicUntested for target compound
Alkylation>90% deExcellent diastereocontrolSpecific to positional isomers
Dehydrogenation60–75%ScalableOver-dehydrogenation risk
EsterificationN/ASimple setupAcid instability

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl cyclohexa-1,3-diene-1-carboxylate, and how do reaction conditions impact yield?

this compound is synthesized via oxidative cycloaddition reactions. For example, ceric ammonium nitrate (CAN)-mediated cycloadditions of 1,3-dicarbonyls to conjugated dienes yield dihydrofurans and related derivatives . Reaction parameters such as temperature (e.g., reflux in glacial acetic acid) and stoichiometric ratios (e.g., 2:1 ammonium acetate to substrate) are critical for optimizing yields and minimizing side reactions like aromatization. Lower temperatures (e.g., 0.1 mmHg at 58–60°C) during purification also prevent decomposition .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation relies on NMR, X-ray crystallography, and mass spectrometry. X-ray studies reveal conformational details, such as the screw-boat conformation of the cyclohexadiene ring (puckering parameters Q = 0.434 Å, θ = 64.7°) and dihedral angles between substituents (e.g., 81.0° between aryl rings) . NMR analysis of coupling constants (e.g., J = 5.9–14.0 Hz) and hydrogen-bonding networks (N–H⋯O interactions) further validate stereochemistry .

Q. What are the key applications of this compound in organic synthesis?

The compound serves as a precursor for cyclopropanol derivatives via diastereoselective alkenylation and in the synthesis of polycyclic furans (e.g., dibenzofurans and phenalenones) . Its electron-deficient diene structure also facilitates Diels-Alder reactions, forming six-membered rings with high regioselectivity .

Advanced Research Questions

Q. How can diastereoselectivity challenges in cycloaddition reactions involving this compound be addressed?

Diastereoselectivity is influenced by steric and electronic factors. For example, CAN-mediated reactions favor cis-1,2-dialkenylcyclopropanols due to transition-state stabilization via chelation . Computational modeling of radical intermediates (e.g., destabilization at C4 due to ester groups) can predict regioselectivity, while chiral auxiliaries or catalysts may enhance enantiomeric excess .

Q. What strategies mitigate instability during hydrolysis of this compound derivatives?

Hydrolysis under basic conditions often induces aromatization. Methodological adjustments include using mild reagents (e.g., TMSOK) or minimizing reaction times. For example, NaOH/H₂O without co-solvents reduces side reactions, as evidenced by clean ¹H NMR spectra post-hydrolysis . Low-temperature workups (−20°C) and inert atmospheres further stabilize intermediates .

Q. How do radical addition pathways to this compound vary under different catalytic systems?

Radical destabilization at the C4 position (due to the ester moiety) directs 1,2-addition products (e.g., ethyl 7-oxo derivatives) with >99% selectivity in some enzymatic systems (e.g., EschER-D1). Contrastingly, non-enzymatic conditions may yield mixed regioisomers, necessitating mechanistic studies using EPR or kinetic isotope effects .

Q. What contradictions arise in interpreting regioselectivity data from cycloaddition reactions, and how are they resolved?

Contradictions often stem from competing reaction pathways (e.g., [4+2] vs. [2+2] cycloadditions). Systematic variation of catalysts (e.g., Lewis acids vs. organocatalysts) and computational analysis (DFT calculations of transition states) clarify dominant mechanisms. For instance, CAN favors oxidative cyclization over radical pathways .

Q. How does the conformational flexibility of this compound impact its reactivity in solid-state vs. solution-phase reactions?

X-ray data show that the cyclohexadiene ring adopts a distorted screw-boat conformation in the solid state, stabilizing hydrogen-bonded chains (N–H⋯O) along the [010] axis. In solution, dynamic NMR reveals rapid interconversion between conformers, influencing reactivity in cycloadditions .

Methodological Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

The compound is sensitive to heat and oxidizers. Storage under nitrogen at −20°C prevents degradation. Reactions should use anhydrous solvents (e.g., THF, DCM) and Schlenk-line techniques to exclude moisture .

Q. How can researchers optimize preparative-scale syntheses of derivatives while maintaining selectivity?

Scaling up reactions (e.g., 0.1 mmol to 10 mmol) requires careful control of exotherms and dilution effects. For example, slow addition of CAN in divided batches minimizes side reactions, achieving yields up to 59% for gram-scale preparations .

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